Ethyl 2-methoxy-6-nitrophenylacetate

説明

Molecular Formula and Isomeric Variants

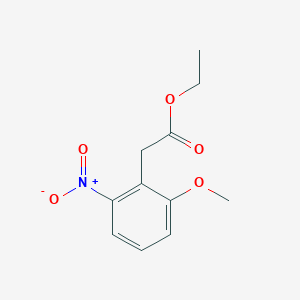

Ethyl 2-methoxy-6-nitrophenylacetate possesses the molecular formula C₁₁H₁₃NO₅, which indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms within its molecular structure. This particular arrangement of atoms creates a compound that belongs to the phenylacetate ester family with specific substitution patterns that distinguish it from other related compounds.

The structural framework consists of a benzene ring bearing two substituents: a methoxy group (-OCH₃) at position 2 and a nitro group (-NO₂) at position 6, relative to the acetic acid ester side chain. This substitution pattern creates a unique molecular architecture that influences both the physical and chemical properties of the compound. The systematic positioning of these functional groups results in specific electronic effects that can impact the compound's reactivity and biological activity.

While the search results do not provide extensive information about structural isomers of this specific compound, the molecular formula C₁₁H₁₃NO₅ could theoretically accommodate various isomeric arrangements. However, the specific positioning of the methoxy and nitro groups in the 2,6-configuration relative to the acetate side chain represents the defined structural identity of this compound.

Chemical Abstracts Service Registry Number and Synonyms

This compound is officially registered under Chemical Abstracts Service number 1090514-05-8, which serves as its unique chemical identifier in scientific databases and regulatory systems. This registry number provides unambiguous identification of the compound across various chemical databases and literature sources.

The compound is known by several systematic and common names that reflect different naming conventions and structural descriptors. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(2-methoxy-6-nitrophenyl)acetate. Additional synonyms include ethyl 2-(2-methoxy-6-nitro-phenyl)acetate and benzeneacetic acid, 2-methoxy-6-nitro-, ethyl ester, which emphasize different aspects of the molecular structure.

The Molecular Design Limited registry number for this compound is MFCD17168676, providing another standardized identifier used in chemical inventory systems. This standardized nomenclature system ensures consistent identification across different research institutions and commercial suppliers, facilitating accurate communication and procurement of the compound for research purposes.

Simplified Molecular Input Line Entry System and International Chemical Identifier Notation

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCOC(=O)CC1=C(C=CC=C1OC)N+[O-]. This notation provides a linear text representation of the molecular structure that can be interpreted by chemical software systems to reconstruct the three-dimensional molecular geometry. The Simplified Molecular Input Line Entry System format captures the connectivity of atoms and the presence of formal charges, particularly noting the positive charge on the nitrogen atom and the negative charge on one of the oxygen atoms in the nitro group.

The International Chemical Identifier for this compound is InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-9(12(14)15)5-4-6-10(8)16-2/h4-6H,3,7H2,1-2H3. This standardized identifier provides a unique representation of the molecular structure that can be used for database searches and structural comparisons. The International Chemical Identifier system offers advantages over other notation systems by providing canonical representations that are independent of the order in which atoms are listed.

The corresponding International Chemical Identifier Key is MTTAECMRWWLBBF-UHFFFAOYSA-N, which serves as a shortened, hash-based representation of the full International Chemical Identifier. This key format facilitates rapid database searches and provides a more manageable identifier for use in chemical databases and literature citations while maintaining the structural specificity of the full International Chemical Identifier notation.

Physicochemical Properties

This compound exhibits a molecular weight of 239.22 to 239.23 grams per mole, as reported consistently across multiple sources. This molecular weight reflects the cumulative mass of all constituent atoms and provides important information for stoichiometric calculations and analytical determinations. The precise molecular weight is crucial for mass spectrometric analysis and for determining molar concentrations in solution preparations.

The exact mass of the compound is reported as 239.07937252 daltons, which represents the mass calculated using the exact atomic masses of the most abundant isotopes of each element. This precise mass value is particularly important for high-resolution mass spectrometry applications where accurate mass measurements are required for molecular formula confirmation and structural elucidation.

The compound exhibits specific structural parameters that influence its physicochemical behavior. The molecule contains zero hydrogen bond donor groups and three hydrogen bond acceptor groups, which significantly impacts its solubility characteristics and intermolecular interactions. The topological polar surface area is calculated as 81.4 square angstroms, providing insight into the compound's potential for membrane permeability and bioavailability.

The compound demonstrates six rotatable chemical bonds, indicating considerable conformational flexibility that may influence its binding interactions with biological targets. The calculated partition coefficient (XlogP) value of 1.9 suggests moderate lipophilicity, which is favorable for biological membrane penetration while maintaining sufficient aqueous solubility for formulation purposes.

Spectroscopic Fingerprints

While specific nuclear magnetic resonance, infrared, and electrospray ionization mass spectrometry data for this compound are not extensively documented in the available search results, the structural characteristics of the compound provide predictable spectroscopic signatures. The presence of the ester carbonyl group would be expected to produce characteristic infrared absorption bands in the 1735-1750 wavenumber region, typical of aliphatic ester functional groups.

The nuclear magnetic resonance spectrum would be anticipated to show distinctive signals corresponding to the methoxy group protons, the ethyl ester protons, and the acetate methylene protons, along with the aromatic proton signals from the substituted benzene ring. The nitro group and methoxy substituents would influence the chemical shifts of the aromatic protons through their respective electron-withdrawing and electron-donating effects.

Mass spectrometric analysis would be expected to yield molecular ion peaks consistent with the calculated molecular weight of 239.22 grams per mole. The fragmentation pattern would likely include characteristic losses corresponding to the ethyl group from the ester functionality and potential rearrangement products involving the substituted aromatic system. The presence of the nitro group would contribute to distinctive fragmentation pathways that could be utilized for structural confirmation and purity assessment.

The compound's spectroscopic properties are influenced by the electronic effects of the methoxy and nitro substituents, which create electron density variations across the aromatic ring system. These electronic effects would manifest in the nuclear magnetic resonance chemical shifts and coupling patterns, providing valuable structural information for analytical characterization and quality control applications.

特性

IUPAC Name |

ethyl 2-(2-methoxy-6-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-9(12(14)15)5-4-6-10(8)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTAECMRWWLBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-methoxy-6-nitrophenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of eugenol derivatives, which are known for their diverse biological properties. The synthetic route often includes acetylation and nitration reactions, yielding compounds that can exhibit enhanced biological activities compared to their precursors. For instance, derivatives synthesized from eugenol have shown significant variations in their biological profiles depending on the substituents introduced during synthesis .

Antifungal Activity

This compound has been evaluated for its antifungal properties, particularly against Botrytis cinerea, a notorious plant pathogen. The compound's efficacy was measured through its IC50 values, which indicate the concentration required to inhibit fungal growth by 50%. Research has demonstrated that the introduction of nitro groups into eugenol derivatives significantly enhances antifungal activity, with some derivatives showing IC50 values as low as 38.6 ppm .

Table 1 summarizes the antifungal activity of various eugenol derivatives, including this compound:

| Compound | IC50 (ppm) |

|---|---|

| This compound | 38.6 |

| Eugenol | 96.0 |

| Nitro-eugenol derivative (E5) | 15.0 |

The mechanism behind this activity is believed to involve disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death. This disruption is likely facilitated by the lipophilic nature of the compound, allowing it to integrate into the phospholipid bilayer of fungal membranes .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown potential antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of Escherichia coli and other pathogenic bacteria. The presence of nitro groups enhances the electron-withdrawing capacity of the molecule, which may contribute to increased reactivity with cellular components in bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, altering their fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to induce ROS production within cells, leading to oxidative stress and damage . This effect has been correlated with increased antifungal activity.

- Enzymatic Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways within fungi and bacteria.

Case Studies

A notable case study involved the evaluation of various eugenol derivatives, including this compound, for their antifungal effects on Botrytis cinerea. The study found that modifications to the eugenol structure significantly impacted both toxicity and efficacy against fungal pathogens . Another study focused on the antioxidant properties of related compounds, revealing that certain derivatives exhibited substantial free radical scavenging capabilities while maintaining low toxicity levels .

科学的研究の応用

Synthesis Intermediate

Ethyl 2-methoxy-6-nitrophenylacetate serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Properties : Preclinical models demonstrate its potential in reducing inflammation, suggesting applications in treating inflammatory diseases.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may affect cellular functions:

- Enzyme Inhibition : this compound has been observed to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Modulation : Its interaction with receptors can alter cellular signaling pathways, providing insights into its potential as a drug candidate.

Data Table: Biological Activities of this compound

| Activity Type | Effect/Outcome | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Enzyme inhibition | Inhibits specific metabolic enzymes | |

| Receptor interaction | Alters signaling pathways |

Case Study 1: Anticancer Properties

A peer-reviewed study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Research

In another study focused on inflammatory responses, this compound was administered in murine models. The results indicated a marked reduction in levels of pro-inflammatory cytokines following treatment, supporting its use in therapies for inflammatory diseases.

類似化合物との比較

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

The position and type of substituents on the phenyl ring significantly alter physicochemical properties. For example:

- Ethyl (4-fluoro-2-nitrophenyl)acetate (from ) replaces the methoxy group with a fluoro (-F) substituent at position 4. The nitro group at position 2 (vs. 6 in the target compound) may lead to steric or electronic differences in reactions like nucleophilic aromatic substitution .

- 1-(2-Amino-6-nitrophenyl)ethanone () shares the nitro group at position 6 but replaces the ester with a ketone (-COCH₃) and adds an amino (-NH₂) group at position 2. The amino group’s electron-donating nature may increase the ring’s basicity, while the ketone’s lower hydrolytic stability (compared to esters) could limit its utility in aqueous environments .

Functional Group Comparison: Ester vs. Amide

Amide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (), exhibit greater hydrolytic stability than esters due to resonance stabilization of the amide bond. This makes amides more suitable for drug candidates requiring prolonged metabolic stability. However, esters like Ethyl 2-methoxy-6-nitrophenylacetate may offer advantages in prodrug design, where enzymatic hydrolysis releases active compounds .

Data Table: Comparative Analysis of Structural Analogues

Research Findings and Implications

- Synthetic Utility: this compound’s nitro group facilitates reduction to amines, a key step in synthesizing heterocyclic compounds like benzimidazoles or quinolones.

- Fluorinated derivatives () may offer greener alternatives with improved degradation profiles .

Q & A

[Basic] How can researchers optimize the synthesis of Ethyl 2-methoxy-6-nitrophenylacetate to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For example, in analogous syntheses (e.g., methyl/ethyl phenylacetoacetate derivatives), hydrolysis and esterification steps under basic conditions (e.g., 10% aqueous KOH in methanol at 80–82°C for 2 hours) are critical . To enhance yield:

- Temperature Control: Maintain precise heating (e.g., ±2°C) to avoid side reactions.

- Solvent Selection: Test polar aprotic solvents (e.g., DMF) for improved solubility of nitro/methoxy groups.

- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.

- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product. Monitor purity via HPLC or GC-MS .

[Basic] What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

[Advanced] How should researchers address contradictions in crystallographic data (e.g., bond lengths, angles) for this compound derivatives?

Methodological Answer:

Contradictions may arise from disordered moieties (e.g., nitro group orientation) or thermal motion artifacts. Strategies include:

- Multi-Shell Refinement: In SHELXL , apply anisotropic displacement parameters and partial occupancy models for disordered atoms .

- Comparative Analysis: Cross-validate with analogous structures (e.g., ethyl 4-nitrophenylacetate, C–C bond lengths ~1.48–1.52 Å) .

- Twinned Data: Use SHELXD for structure solution and SHELXE for density modification in twinned crystals .

[Advanced] What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Employ B3LYP/6-311++G** to optimize geometry and calculate electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethyl lactate) using OPLS-AA force fields to predict solubility and reactivity .

- Reactivity Studies: Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects of methoxy/nitro groups on ester stability .

[Basic] How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent ester hydrolysis; stability ≥2 years under inert atmosphere .

- Light Sensitivity: Conduct accelerated degradation studies under UV/visible light (λ = 254–365 nm) to assess nitro group photostability.

- Humidity Control: Use desiccants (silica gel) to mitigate moisture-induced decomposition .

[Advanced] What experimental strategies can elucidate the solvent effects on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Measure rate constants in solvents of varying polarity (e.g., ethyl lactate, DMSO, THF) to correlate dielectric constant with reaction efficiency .

- Activation Parameters: Use Arrhenius plots (Eₐ, ΔV‡) from viscosity/density data to infer solvent-solute interactions .

- Computational Solvent Screening: Apply COSMO-RS models to predict solvation free energies and transition-state stabilization .

[Basic] What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot plant?

Methodological Answer:

- Heat Transfer: Use jacketed reactors to maintain uniform temperature during exothermic steps (e.g., nitration) .

- Mixing Efficiency: Optimize stirrer speed (Reynolds number > 10⁴) to prevent localized overheating.

- Safety Protocols: Implement inert gas purging (N₂/Ar) and pressure-relief valves, referencing methyl thienyl acetate safety guidelines .

[Advanced] How can researchers employ high-throughput crystallography to resolve polymorphism in this compound?

Methodological Answer:

- Automated Screening: Use SHELXC/D/E pipelines to test 96-well crystallization plates with varied conditions (pH, solvent ratios, counterions) .

- Polymorph Characterization: Compare unit cell parameters (e.g., space group P2₁/c vs. P1̄) and hydrogen-bonding motifs via Mercury CSD software .

- Thermal Analysis: Perform DSC/TGA to correlate polymorphic forms with melting points and decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。